1-(3-Fluorophenyl)butan-1-amine hydrochloride

Medicinal Chemistry Drug Discovery Biological Assay Development

For reproducible SAR: 1-(3-fluorophenyl)butan-1-amine HCl (CAS 1864074-37-2) is the definitive meta-fluoro regioisomer. Unlike para-F or chloro analogs, its 3-fluorophenyl pattern uniquely modulates electronic distribution and target recognition. The HCl salt ensures direct aqueous dissolution (PBS/Tris/cell media) without DMSO confounding—critical for dose-response assays. C-F bond (~485 kJ/mol) resists oxidative metabolism vs. C-Cl. ≥95% purity, white to off-white solid. For receptor binding, CNS penetration (TPSA 26 Ų), and fluorinated building block applications.

Molecular Formula C10H15ClFN
Molecular Weight 203.68 g/mol
CAS No. 1864074-37-2
Cat. No. B1446858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)butan-1-amine hydrochloride
CAS1864074-37-2
Molecular FormulaC10H15ClFN
Molecular Weight203.68 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=CC=C1)F)N.Cl
InChIInChI=1S/C10H14FN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H
InChIKeyPJACYMKJBXMKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)butan-1-amine hydrochloride CAS 1864074-37-2: Chemical Class and Baseline Procurement Specifications


1-(3-Fluorophenyl)butan-1-amine hydrochloride (CAS 1864074-37-2) is a fluorinated arylalkylamine belonging to the phenethylamine class, featuring a butylamine backbone with a 3-fluorophenyl substituent at the alpha-carbon and formulated as the hydrochloride salt. [1] The free base form (CAS 708253-47-8) has a molecular weight of 167.22 g/mol, while the hydrochloride salt (C10H15ClFN) has a molecular weight of 203.68 g/mol. [2] The compound exhibits a computed XLogP3-AA value of 2.2, indicating moderate lipophilicity typical of small fluorinated amines. [3] This compound is commercially available at purities of ≥95%, typically as a white to off-white solid requiring storage at 2-8°C in sealed containers away from moisture.

Why 1-(3-Fluorophenyl)butan-1-amine hydrochloride Cannot Be Simply Replaced by Other Arylalkylamines


Despite structural similarities to other fluorinated arylalkylamines, 1-(3-fluorophenyl)butan-1-amine hydrochloride presents a distinct combination of fluorine regioisomerism (meta-substitution), salt form, and chain length that precludes direct substitution with alternatives such as para-fluoro isomers or chloro analogs. [1] The meta-fluorine position alters electronic distribution across the aromatic ring, affecting basicity (pKa), lipophilicity, and receptor recognition relative to ortho- or para-substituted congeners. [2] The hydrochloride salt provides 21.8% higher molecular weight and markedly enhanced aqueous solubility and ambient stability compared to the free base, rendering direct free base substitution impractical for aqueous biological assays. General class-level substitution of a 3-fluorophenyl moiety with 4-fluorophenyl or 3-chlorophenyl is known to produce divergent biological outcomes, making compound-specific procurement essential for reproducible research. [3]

Quantitative Differentiation Evidence: 1-(3-Fluorophenyl)butan-1-amine hydrochloride vs. Key Comparators


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantages

The hydrochloride salt form of 1-(3-fluorophenyl)butan-1-amine (MW 203.68 g/mol) offers substantially enhanced aqueous solubility and ambient stability compared to its free base counterpart (MW 167.22 g/mol). While direct solubility measurements in mg/mL were not identified in the peer-reviewed literature, the formation of a hydrochloride salt is a well-established class-level strategy that generally increases the aqueous solubility of lipophilic amines by several orders of magnitude. [1] This difference is critical for applications requiring aqueous buffer compatibility, as the free base (XLogP3-AA = 2.2) would require organic co-solvents that may interfere with biological assays. [2] The salt form also demonstrates superior handling characteristics and long-term stability when stored at 2-8°C in sealed, moisture-protected containers.

Medicinal Chemistry Drug Discovery Biological Assay Development

Fluorine Positional Isomerism: 3-Fluoro vs. 4-Fluoro Substitution

The 3-fluoro (meta) substitution pattern of 1-(3-fluorophenyl)butan-1-amine differs fundamentally from the 4-fluoro (para) isomer 1-(4-fluorophenyl)butan-1-amine (CAS 321839-98-9). [1] While both compounds share the same molecular formula (C10H14FN) and identical computed XLogP3-AA values of 2.2, [2] the meta-fluorine position alters the electronic distribution across the aromatic ring via inductive (-I) and resonance effects, which can shift amine basicity (pKa) and influence hydrogen bonding capacity. [3] Research on fluorinated amine systems demonstrates that amine basicity changes in a monotonic fashion depending on the fluorination pattern, [4] implying that the 3-fluoro and 4-fluoro isomers are not functionally interchangeable in biological contexts where precise pKa and receptor recognition are critical.

Structure-Activity Relationship Receptor Binding Medicinal Chemistry

Fluorine vs. Chlorine Substitution: Differential Lipophilicity and Metabolic Stability

Compared to the 3-chloro analog 1-(3-chlorophenyl)butan-1-amine hydrochloride (CAS 2098000-35-0), the 3-fluoro compound exhibits distinct physicochemical and metabolic properties. The fluorine atom (van der Waals radius 1.47 Å) is significantly smaller than chlorine (1.75 Å) and is a stronger hydrogen bond acceptor, leading to different electronic and steric profiles. [1] Fluorine substitution is classically associated with enhanced metabolic stability due to the strength of the C-F bond (bond dissociation energy ~485 kJ/mol) compared to the C-Cl bond (~327 kJ/mol), potentially reducing oxidative metabolism and extending in vivo half-life. [2] While direct comparative ADME data for these specific analogs are lacking, the well-established class-level advantage of fluorine over chlorine for metabolic stability supports the selection of the 3-fluoro derivative for applications where reduced metabolic clearance is desired.

Medicinal Chemistry Drug Metabolism PK/PD Optimization

Storage and Handling Stability: Hydrochloride Salt Advantage for Laboratory Procurement

1-(3-Fluorophenyl)butan-1-amine hydrochloride requires storage at 2-8°C in sealed, moisture-protected containers to maintain ≥95% purity. This storage requirement is less stringent than for many free base amines, which often require -20°C storage under inert atmosphere due to higher susceptibility to oxidation and CO2 absorption. The hydrochloride salt form provides enhanced ambient handling tolerance during weighing and dissolution, reducing the risk of degradation during routine laboratory procedures. Commercial availability at purities of ≥95% to 98% ensures consistency across procurement lots, a critical factor for reproducible research outcomes.

Compound Management Long-term Storage Research Supply Chain

Recommended Research and Industrial Application Scenarios for 1-(3-Fluorophenyl)butan-1-amine hydrochloride


Aqueous Biological Assay Development Requiring Salt Form Compatibility

For in vitro assays requiring dissolution in aqueous buffers (e.g., PBS, Tris, cell culture media), 1-(3-fluorophenyl)butan-1-amine hydrochloride is the preferred form over the free base due to its enhanced aqueous solubility as a hydrochloride salt. This enables direct compound addition without organic co-solvents (e.g., DMSO, ethanol) that may confound biological readouts or induce cytotoxicity. The ≥95% purity specification ensures minimal batch-to-batch variability in dose-response studies. Typical applications include receptor binding assays, enzyme inhibition studies, and cellular uptake experiments where precise aqueous concentrations are critical.

Structure-Activity Relationship (SAR) Studies Exploring Meta-Fluorine Effects

This compound serves as a critical probe for SAR investigations comparing the effects of fluorine substitution position (ortho, meta, para) on biological activity. The meta-fluorine substitution pattern alters electronic distribution differently than para-fluoro isomers, as supported by class-level observations that amine basicity changes monotonically with fluorination pattern. [1] Researchers can systematically compare 1-(3-fluorophenyl)butan-1-amine with its 4-fluoro analog (CAS 321839-98-9) [2] and 2-fluoro isomer to map positional effects on target engagement, selectivity, and potency.

Metabolic Stability Optimization in Lead Compound Development

When seeking to improve metabolic stability over chlorinated analogs, the 3-fluoro substitution offers a class-level advantage: the C-F bond (~485 kJ/mol) is 48% stronger than the C-Cl bond (~327 kJ/mol), reducing susceptibility to oxidative metabolism. [3] This compound can be used as a fluorinated building block or as a reference standard in ADME assays comparing halogenated derivatives. Applications include microsomal stability assays, hepatocyte clearance studies, and in vivo PK profiling where extended half-life is a design goal.

Organic Synthesis Intermediate for Fluorinated Bioactive Molecules

As a primary amine building block with a defined 3-fluorophenyl moiety, this hydrochloride salt is employed as a synthetic intermediate in the preparation of more complex molecules, including potential CNS-active compounds and receptor ligands. [4] The hydrochloride salt form simplifies reaction workup and purification by enabling aqueous extraction and crystallization steps. The compound's rotatable bond count of 3 and topological polar surface area of 26 Ų [5] position it within favorable physicochemical space for CNS penetration (typically TPSA < 60-70 Ų), making it a valuable scaffold for neuroscience-focused medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Fluorophenyl)butan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.